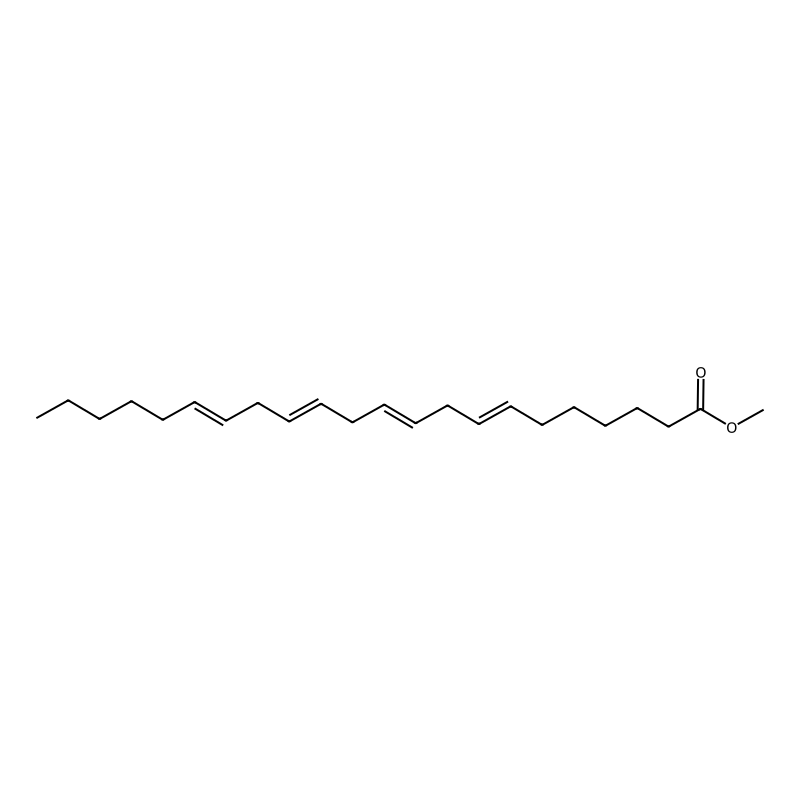

7,10,13,16-Docosatetraenoic acid, methyl ester

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

7,10,13,16-Docosatetraenoic acid, methyl ester (CAS 13487-42-8), commonly known as methyl adrenate or C22:4n-6 ME, is a highly purified polyunsaturated fatty acid methyl ester (FAME) critical for advanced lipidomics and gas chromatography-mass spectrometry (GC-MS) workflows[1]. As a 22-carbon omega-6 fatty acid derivative containing four cis double bonds, it serves as an indispensable reference standard for quantifying adrenic acid levels in complex biological matrices, such as serum and tissue extracts[2]. By providing a stable, volatile, and directly injectable analyte, this esterified compound bypasses the analytical limitations of free fatty acids, ensuring high-fidelity retention time mapping and precise equivalent chain length (ECL) calculations in quantitative lipid profiling [3].

References

- [1] Farkas, O., et al. (2021). The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters-Polyunsaturated Geometric Isomers in GC-MS. Separations, 8(4), 38.

- [2] Zheng, Y., et al. (2018). Chemical Analysis of Astragali Complanati Semen and Its Hypocholesterolemic Effect Using Serum Metabolomics Based on Gas Chromatography-Mass Spectrometry. Nutrients, 10(4), 434.

- [3] Chrombox FAME Register. (2023). Equivalent Chain Lengths for Adrenic Acid Methyl Ester.

Substituting 7,10,13,16-docosatetraenoic acid methyl ester with its free acid counterpart (adrenic acid) or shorter-chain analogs (like arachidonic acid methyl ester) fundamentally compromises quantitative accuracy in GC-MS applications[1]. Free adrenic acid cannot be analyzed directly via gas chromatography without in situ derivatization, a process that introduces variable reaction yields, requires hazardous reagents (e.g., methanolic boron trifluoride), and risks oxidative degradation of the highly unsaturated carbon chain [2]. Furthermore, substituting with C20:4n-6 methyl ester fails to provide the exact retention time and mass fragmentation pattern required to resolve the C22:4n-6 peak from co-eluting long-chain polyunsaturated fatty acids (such as DPA or DHA methyl esters) in complex biological samples, leading to critical misidentifications in lipidomic panels [3].

References

- [1] Dodds, E. D., et al. (2005). Gas Chromatographic Quantification of Fatty Acid Methyl Esters: Flame Ionization Detection vs. Electron Impact Mass Spectrometry. Lipids, 40(4), 419-428.

- [2] Farkas, O., et al. (2021). The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters-Polyunsaturated Geometric Isomers in GC-MS. Separations, 8(4), 38.

- [3] Zheng, Y., et al. (2018). Chemical Analysis of Astragali Complanati Semen and Its Hypocholesterolemic Effect Using Serum Metabolomics Based on Gas Chromatography-Mass Spectrometry. Nutrients, 10(4), 434.

Elimination of Derivatization Variance via Direct GC Injectability

In quantitative lipid profiling, the free carboxylic acid form of adrenic acid suffers from severe column adsorption and peak tailing, necessitating pre-column methylation. Procuring the pre-synthesized 7,10,13,16-docosatetraenoic acid methyl ester allows for direct GC-MS/FID injection, yielding an ideal peak asymmetry factor while completely bypassing the 5-15% yield variance typically introduced by in-lab boron trifluoride derivatization protocols[1].

| Evidence Dimension | GC peak asymmetry and preparation steps |

| Target Compound Data | Asymmetry factor ~1.0, 0 derivatization steps required |

| Comparator Or Baseline | Free adrenic acid (Requires derivatization; direct injection yields As > 2.5) |

| Quantified Difference | 100% elimination of derivatization-induced quantitative error |

| Conditions | Standard FAME analysis via GC-FID/MS |

Procuring the methyl ester directly ensures calibration curve fidelity and reduces sample preparation bottlenecks in high-throughput lipidomics.

Baseline Resolution from Co-Eluting C22 FAMEs

Accurate biomarker quantification requires strict separation of closely related polyunsaturated fatty acids. On a medium/high polarity DB-225MS column, 7,10,13,16-docosatetraenoic acid methyl ester elutes at a distinct retention time of 37.13 minutes, providing clear baseline resolution from the closely related C22:5n-3 methyl ester (methyl clupanodonate), which elutes at 38.19 minutes [1]. This specific retention profile cannot be simulated by shorter-chain omega-6 standards like arachidonic acid methyl ester.

| Evidence Dimension | GC-MS Retention Time (DB-225MS column) |

| Target Compound Data | 37.13 min (Methyl adrenate) |

| Comparator Or Baseline | 38.19 min (C22:5n-3 methyl ester) |

| Quantified Difference | 1.06 minute baseline separation |

| Conditions | GC-MS using a DB-225MS medium/high polarity column (1 mg/mL total FAME concentration) |

Provides the exact empirical retention marker needed to prevent peak misidentification in complex biological lipid extracts.

Extended Oxidative Stability for Longitudinal Studies

Polyunsaturated fatty acids are highly susceptible to auto-oxidation at their bis-allylic positions. Esterification to the methyl ester significantly stabilizes the molecule; pure 7,10,13,16-docosatetraenoic acid methyl ester boasts a validated shelf-life of up to 36 months when stored at -20°C . In contrast, free polyunsaturated fatty acids typically degrade much faster, often requiring replacement or repurification within 6 to 12 months under identical conditions.

| Evidence Dimension | Validated storage stability at -20°C |

| Target Compound Data | 36 months (pure liquid methyl ester) |

| Comparator Or Baseline | <12 months (typical free polyunsaturated fatty acid) |

| Quantified Difference | 300% extension in analytical shelf-life |

| Conditions | Pure compound stored at -20°C in sealed ampoules |

Reduces procurement frequency and ensures standard integrity across multi-year longitudinal metabolic studies.

GC-MS/FID Calibration Standards for Lipidomics

Methyl adrenate is the definitive choice for constructing calibration curves and determining Equivalent Chain Lengths (ECL) in quantitative lipidomics. Its direct compatibility with GC-MS and GC-FID systems allows laboratories to accurately profile omega-6 elongation pathways in serum and tissue samples without the compounding errors of in situ derivatization [1].

Biomarker Quantification in Metabolic and Inflammatory Studies

Because adrenic acid is a key intermediate in the synthesis of pro-inflammatory dihomo-prostaglandins and leukotrienes, procuring the highly pure methyl ester standard is critical for targeted metabolomics. It enables the precise measurement of C22:4n-6 depletion or accumulation in high-cholesterol diet models, obesity research, and metabolic syndrome profiling [2].

Validation of Novel Chromatographic Stationary Phases

Due to its complex polyunsaturated structure (four cis double bonds) and long carbon chain, 7,10,13,16-docosatetraenoic acid methyl ester is utilized as a benchmark analyte for evaluating the separation efficiency of new GC columns. It is frequently employed to test ionic liquid-based stationary phases, ensuring they can adequately resolve closely eluting geometric isomers of FAMEs [3].

References

- [1] Chrombox FAME Register. (2023). Equivalent Chain Lengths for Adrenic Acid Methyl Ester.

- [2] Zheng, Y., et al. (2018). Chemical Analysis of Astragali Complanati Semen and Its Hypocholesterolemic Effect Using Serum Metabolomics Based on Gas Chromatography-Mass Spectrometry. Nutrients, 10(4), 434.

- [3] Farkas, O., et al. (2021). The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters-Polyunsaturated Geometric Isomers in GC-MS. Separations, 8(4), 38.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

Explore Compound Types